1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanone
Description
Properties
CAS No. |
1207059-92-4 |
|---|---|
Molecular Formula |
C25H22N6O2S |
Molecular Weight |
470.55 |
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C25H22N6O2S/c1-33-19-10-8-17(9-11-19)20-15-22-24-26-27-25(30(24)13-14-31(22)28-20)34-16-23(32)29-12-4-6-18-5-2-3-7-21(18)29/h2-3,5,7-11,13-15H,4,6,12,16H2,1H3 |
InChI Key |
WSFWKFWEBQOWTO-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)N5CCCC6=CC=CC=C65)C3=C2 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, including its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The compound features a unique structure that combines a dihydroquinoline moiety with a pyrazolo-triazole component. Its molecular formula is , and it exhibits significant molecular weight and complexity due to the presence of multiple heterocycles.
Biological Activity Overview
Research indicates that compounds with similar structural frameworks exhibit a range of biological activities, including:
- Anticancer : Many derivatives of quinolines and pyrazoles have shown promising anticancer properties by inhibiting various cancer cell lines.
- Antimicrobial : The presence of heterocycles in the structure often correlates with antibacterial and antifungal activities.
- Anti-inflammatory : Compounds containing quinoline structures are known for their anti-inflammatory effects.
Anticancer Activity
A study evaluated the anticancer potential of related compounds against several cancer cell lines. For instance, derivatives of pyrazoles have demonstrated significant cytotoxicity against breast cancer (MCF-7) and colon cancer (HT-29) cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Properties
Compounds similar to the target molecule have been tested for their antimicrobial efficacy. In vitro studies revealed that certain derivatives exhibited strong activity against Gram-positive and Gram-negative bacteria. This is attributed to their ability to disrupt bacterial cell membranes.
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties associated with quinoline derivatives. The compound's potential to inhibit pro-inflammatory cytokines makes it a candidate for further investigation in inflammatory diseases.
Case Study 1: Anticancer Activity
In a recent study, a derivative similar to the target compound was synthesized and tested for its ability to inhibit tumor growth in xenograft models. The results indicated a significant reduction in tumor size when administered at specific doses over a defined period.
Case Study 2: Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial properties of related compounds against Staphylococcus aureus and Escherichia coli. The results showed that certain modifications to the pyrazole ring enhanced antibacterial activity, suggesting a structure-activity relationship that could be exploited in drug design.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Many related compounds act as inhibitors of key enzymes involved in cancer progression and inflammation.
- Induction of Apoptosis : Activation of apoptotic pathways has been noted as a critical factor in the anticancer activity observed in various studies.
- Membrane Disruption : Antimicrobial activity is often linked to the compound's ability to penetrate bacterial membranes and disrupt cellular integrity.
Comparison with Similar Compounds
Key Observations:
Core Heterocycles: The target compound’s pyrazolo-triazolo-pyrazine core is distinct from triazolo-pyrimidines (e.g., ) or pyrazolo-triazines (e.g., ).
Substituent Effects :
- 4-Methoxyphenyl (target) vs. 3-methoxyphenyl (): Para-substitution improves metabolic stability and electron-donating capacity, which may enhance receptor affinity compared to meta-substitution .
- 3,4-Dimethylphenyl () introduces steric bulk, possibly reducing solubility but increasing hydrophobic interactions in binding pockets .
Linkage Modifications :
Antiproliferative Activity:
- Pyrazolo[1,5-a]pyrimidine analogs (e.g., ) exhibit IC50 values of 2.70–4.90 µM against HEPG2 liver carcinoma cells, suggesting the target compound’s triazolo-pyrazine core may show comparable or superior activity due to enhanced planar rigidity .
- The trifluoromethyl group in ’s compound likely enhances bioavailability via increased lipophilicity, a feature absent in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
